Naloxonazine dihydrochloride
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Overview
Description
Naloxonazine dihydrochloride is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by the latter . This compound has significant implications in the field of opioid receptor research and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naloxonazine dihydrochloride is synthesized through the reaction of naloxone with hydrazine in an acidic medium. The reaction involves the formation of a hydrazone linkage between two naloxone molecules . The reaction conditions typically include:
Reactants: Naloxone and hydrazine
Solvent: Acidic medium (e.g., hydrochloric acid)
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of naloxone and hydrazine
Controlled Environment: Maintaining acidic conditions and temperature control
Purification: Crystallization and filtration to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
Naloxonazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazone linkage.
Substitution: Substitution reactions can occur at the morphinan skeleton.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
Oxidized Derivatives: Various oxidized forms of naloxonazine
Reduced Derivatives: Modified hydrazone linkages
Substituted Compounds: Halogenated or alkylated naloxonazine derivatives
Scientific Research Applications
Naloxonazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and receptor binding.
Medicine: Investigated for its potential therapeutic applications in opioid addiction and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
Naloxonazine dihydrochloride exerts its effects by irreversibly binding to the μ-opioid receptor. This binding prevents the activation of the receptor by opioid agonists, thereby blocking their effects . The molecular targets include the μ-opioid receptor, and the pathways involved are related to opioid receptor signaling and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Naloxone Hydrochloride: A reversible μ-opioid receptor antagonist.
Naltrexone Hydrochloride: Another reversible μ-opioid receptor antagonist used in addiction treatment.
Naltriben Methanesulfonate: A selective δ-opioid receptor antagonist.
Uniqueness
Naloxonazine dihydrochloride is unique due to its irreversible binding to the μ-opioid receptor, which distinguishes it from other similar compounds that typically exhibit reversible binding. This irreversible binding makes it a valuable tool in studying long-term effects on opioid receptors and potential therapeutic applications in conditions requiring sustained receptor blockade.
Properties
Molecular Formula |
C38H44Cl2N4O6 |
---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4aS,7E,7aS,12bS)-7-[(E)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1 |
InChI Key |
VIAIHLLKDJKEKM-HOQHGZPCSA-N |
SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Isomeric SMILES |
C=CCN1C2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@@H]4/C(=N/N=C\6/[C@H]7OC8=C(C=CC9=C8[C@]72[C@](C(C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl |
Canonical SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |
Origin of Product |
United States |
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